molecular formula C8H16ClNO2 B1473562 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride CAS No. 1365836-77-6

2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride

Cat. No. B1473562
CAS RN: 1365836-77-6
M. Wt: 193.67 g/mol
InChI Key: WOYNDDYMHRBIQJ-UHFFFAOYSA-N
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Description

“2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride” is a chemical compound with the molecular formula C8H15NO2.ClH.H2O . It is a solid substance at room temperature . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of “2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride” can be represented by the SMILES string Cl.OC(=O)CCN1CCCC1 . The InChI representation is 1S/C7H13NO2.ClH/c9-7(10)3-6-8-4-1-2-5-8;/h1-6H2,(H,9,10);1H . The molecular weight of the compound is 179.64 .


Physical And Chemical Properties Analysis

“2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride” is a solid at room temperature . The compound has a molecular weight of 211.69 . The IUPAC name is 2-methyl-2-(pyrrolidin-1-yl)propanoic acid hydrochloride hydrate . The InChI code is 1S/C8H15NO2.ClH.H2O/c1-8(2,7(10)11)9-5-3-4-6-9;;/h3-6H2,1-2H3,(H,10,11);1H;1H2 .

Scientific Research Applications

Therapeutic Agents

The pyrrolidinyl group is present in many therapeutically active compounds, including fungicides, antibiotics, and anti-inflammatory drugs. This compound could serve as a precursor or intermediate in the synthesis of these types of agents .

Antitumor Agents

There is potential for this compound to be used in the development of antitumor agents due to the activity of similar pyrrole derivatives in inhibiting cellular processes that are relevant to cancer growth .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements are H302 - Harmful if swallowed, and H318 - Causes serious eye damage . Precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

2-methyl-3-pyrrolidin-1-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-7(8(10)11)6-9-4-2-3-5-9;/h7H,2-6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYNDDYMHRBIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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